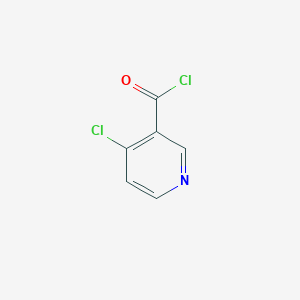

4-Chloronicotinoyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-1-2-9-3-4(5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQKICWPCREIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544682 | |

| Record name | 4-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100791-00-2 | |

| Record name | 4-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloronicotinoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloronicotinoyl chloride, a halogenated derivative of nicotinoyl chloride, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique electronic properties, stemming from the presence of a chlorine atom on the pyridine ring and the highly reactive acyl chloride functional group, make it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role as a key intermediate in the development of targeted cancer therapies.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₃Cl₂NO | PubChem[1] |

| Molecular Weight | 176.00 g/mol | PubChem[1] |

| CAS Number | 100791-00-2 | PubChem[1] |

| Appearance | Solid | - |

| Melting Point | 168 °C (decomposes) | Matrix Scientific |

| Boiling Point | (Not experimentally determined) | - |

| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents. | General chemical knowledge |

| XLogP3 | 2.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 30 Ų | PubChem (Computed)[1] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 4-chloropyridine. The first step involves the formation of 4-chloronicotinic acid, which is then converted to the final product.

Step 1: Synthesis of 4-Chloronicotinic Acid

A common method for the synthesis of 4-chloronicotinic acid involves the lithiation of 4-chloropyridine followed by carboxylation with carbon dioxide.[2]

Protocol:

-

4-Chloropyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature, typically -78 °C.

-

A strong base, such as lithium diisopropylamide (LDA), is added dropwise to facilitate the deprotonation of the pyridine ring.

-

Dry carbon dioxide (in solid or gaseous form) is then introduced into the reaction mixture.

-

The reaction is quenched, and the product, 4-chloronicotinic acid, is isolated and purified.

Step 2: Conversion to this compound

The carboxylic acid is then converted to the more reactive acyl chloride. This is a standard transformation in organic chemistry, often achieved using a chlorinating agent like thionyl chloride (SOCl₂).[3]

Protocol:

-

4-Chloronicotinic acid is suspended in an excess of thionyl chloride, which can also serve as the solvent.

-

The mixture is heated to reflux to drive the reaction to completion. Gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are evolved.

-

After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield crude this compound, which can be further purified if necessary.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic attack, leading to the formation of a variety of derivatives.

Reactions with Nucleophiles

Amidation: this compound reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental to its application in drug synthesis. The reaction typically proceeds rapidly at room temperature. An excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the hydrogen chloride byproduct.[4][5][6]

Esterification: In the presence of an alcohol, this compound undergoes esterification to form the corresponding ester. This reaction is also highly efficient and is often carried out in the presence of a base, such as pyridine, to scavenge the HCl produced.

Applications in Drug Development

The ability of this compound to readily form amide bonds makes it a valuable reagent in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use as a key building block in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Synthesis of Sorafenib Intermediate

In the synthesis of Sorafenib, a key step involves the coupling of a substituted aniline with a picolinamide moiety. While various synthetic routes exist, the use of a chloronicotinoyl chloride derivative is a common strategy to form the crucial amide linkage. The synthesis of a key intermediate for Sorafenib can be envisioned using this compound.

Illustrative Synthetic Step: The synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide, a key intermediate for Sorafenib, can be achieved through a multi-step process where a derivative of this compound is employed. The general strategy involves the formation of an amide followed by a nucleophilic aromatic substitution.

Spectroscopic Analysis

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the acyl chloride group.

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the acyl chloride will appear significantly downfield (typically in the range of 160-180 ppm). The carbons attached to the chlorine atoms will also show characteristic shifts.

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group, typically found in the region of 1750-1815 cm⁻¹. Other bands corresponding to C-Cl stretching and the aromatic pyridine ring vibrations will also be present.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (176.00 g/mol ). The fragmentation pattern will likely involve the loss of the chlorine atom from the acyl chloride group and other characteristic fragments of the pyridine ring.

Safety and Handling

This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and amines. The container should be tightly sealed.

-

Hazards: The compound is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled. It reacts with water to produce hydrogen chloride gas.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with its significance underscored by its role in the production of life-saving pharmaceuticals. Its high reactivity, coupled with the functionality of the chloropyridine ring, provides chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

-

PrepChem. Synthesis of 4-chloronicotinic acid chloride. [Link]

-

Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [Link]

-

ResearchGate. What is the proper conditions ( solvent, catalyst and temperature ) to react primary aromatic amine with nicotinoyl chloride hydrochloride ?. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]

-

Chemguide. Explaining the reaction between acyl chlorides and alcohols - addition / elimination. [Link]

-

PubChem. This compound. [Link]

-

Chinese Pharmaceutical Journal. Synthesis of Sorafenib. [Link]

-

ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]

-

MDPI. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. [Link]

-

RSC Publishing. A flow-based synthesis of Imatinib: the API of Gleevec. [Link]

-

New Drug Approvals. IMATINIB. [Link]

-

ResearchGate. Flow synthesis of imatinib by Ley and co-workers:. [Link]

Sources

- 1. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-chloropyridine-2-carbonyl Chloride | C6H3Cl2NO | CID 11095146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloropyridinium chloride(7379-35-3) 1H NMR [m.chemicalbook.com]

- 6. jcsp.org.pk [jcsp.org.pk]

An In-Depth Technical Guide to 4-Chloronicotinoyl Chloride: A Key Building Block for Scientific Innovation

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Heterocycles

In the landscape of modern medicinal and agricultural chemistry, halogenated heterocyclic compounds represent a cornerstone of molecular design. The introduction of a halogen atom into a heterocyclic scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Among these valuable synthons, 4-Chloronicotinoyl chloride stands out as a particularly versatile and reactive intermediate. This guide, intended for the discerning scientific professional, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safe handling.

Section 1: Core Identification and Chemical Properties

Chemical Identity:

-

Systematic IUPAC Name: 4-chloropyridine-3-carbonyl chloride[1]

-

Chemical Abstracts Service (CAS) Number: 100791-00-2[1]

-

Molecular Formula: C₆H₃Cl₂NO[1]

-

Molecular Weight: 176.00 g/mol [1]

Synonyms:

It is crucial for researchers to be aware of the various synonyms under which this compound may be listed in chemical databases and literature. These include:

Physicochemical Properties:

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| Molecular Weight | 176.00 g/mol | [1] |

| Exact Mass | 174.9591691 Da | [1] |

| Appearance | White to light yellow crystalline solid | General chemical supplier information |

| Reactivity | Highly reactive towards nucleophiles, moisture sensitive | General knowledge of acyl chlorides |

Section 2: Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-chloronicotinic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.[2]

Reaction Scheme:

A representative synthetic workflow for this compound.

Experimental Protocol:

The following is a representative protocol based on established chemical principles for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[3][4] Researchers should always consult the primary literature and perform a thorough risk assessment before conducting any chemical synthesis.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be flame-dried or oven-dried to exclude moisture. A gas outlet connected to a trap containing an aqueous solution of sodium hydroxide is necessary to neutralize the evolving HCl and SO₂ gases.

-

Charging the Flask: To the flask, add 4-chloronicotinic acid.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. The reaction can be performed neat or in an inert solvent such as toluene or dichloromethane.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction time will vary depending on the scale and specific conditions but is typically in the range of 1-4 hours.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure. It is advisable to co-evaporate with an inert solvent like toluene to ensure complete removal. The resulting crude this compound can often be used directly in subsequent steps or purified further by vacuum distillation or recrystallization.

Causality in Experimental Choices:

-

Exclusion of Moisture: Acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid. Therefore, anhydrous conditions are critical for achieving a high yield.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as a solvent for the reaction.

-

Reflux Conditions: The elevated temperature accelerates the rate of reaction, ensuring a timely completion of the synthesis.

-

Gas Trap: The byproducts, HCl and SO₂, are corrosive and toxic gases. A basic trap is essential for their safe neutralization.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.

Common Reactions:

-

Esterification: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields the corresponding esters.

-

Amidation: Reaction with primary or secondary amines affords the corresponding amides. This is a cornerstone reaction in the synthesis of many pharmaceuticals.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic and heteroaromatic rings.

-

Reduction: The acyl chloride can be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or to the aldehyde using a milder reducing agent such as lithium tri-tert-butoxyaluminum hydride.

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloronicotinoyl Chloride from 4-Chloronicotinic Acid

Introduction

4-Chloronicotinoyl chloride is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its activated acyl chloride functionality, coupled with the substituted pyridine ring, makes it a versatile building block for introducing the 4-chloronicotinoyl moiety into various molecular scaffolds. This guide provides a comprehensive technical overview of the laboratory-scale synthesis of this compound from its corresponding carboxylic acid, 4-chloronicotinic acid. We will delve into the underlying chemical principles, explore common synthetic methodologies, provide detailed experimental protocols, and address critical safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Identifiers

A clear understanding of the physical and chemical properties of the starting material and the final product is fundamental for successful synthesis and handling.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 4-Chloronicotinic acid | 10177-29-4 | C₆H₄ClNO₂ | 157.55 g/mol [1] |

| This compound | 100791-00-2 | C₆H₃Cl₂NO | 176.00 g/mol [2] |

Synthetic Strategy: The Conversion of Carboxylic Acids to Acyl Chlorides

The transformation of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. This conversion activates the carboxylic acid group, rendering it highly susceptible to nucleophilic attack. The hydroxyl group of a carboxylic acid is a poor leaving group, and thus, direct nucleophilic acyl substitution is unfavorable. Reagents that convert the hydroxyl into a better leaving group are therefore essential.

Several classes of reagents are commonly employed for this purpose, including:

-

Thionyl Chloride (SOCl₂): One of the most widely used reagents for this transformation.[3] Its primary advantage lies in the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[4]

-

Oxalyl Chloride ((COCl)₂): Another highly effective reagent for preparing acyl chlorides.[3][5] It is often used with a catalytic amount of N,N-dimethylformamide (DMF).[6]

-

Phosphorus Chlorides (PCl₃ and PCl₅): These are also effective chlorinating agents for carboxylic acids.[3] However, the removal of the phosphorus-containing byproducts can sometimes be more challenging than with thionyl chloride or oxalyl chloride.

For the synthesis of this compound, thionyl chloride is a common and effective choice, offering a straightforward reaction and purification profile.[7]

Reaction Mechanism: Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a well-established mechanism that involves the formation of a highly reactive intermediate.

Figure 1. Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

-

Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[4][8]

-

Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a highly reactive chlorosulfite intermediate and the liberation of a chloride ion and a proton.

-

Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[3]

-

Product Formation: The tetrahedral intermediate collapses, leading to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride.[4]

Experimental Protocol

The following protocol details a representative procedure for the synthesis of this compound using thionyl chloride.

Materials and Equipment

| Reagents | Equipment |

| 4-Chloronicotinic acid | Round-bottom flask |

| Thionyl chloride (SOCl₂) | Reflux condenser |

| Toluene (or other suitable inert solvent) | Magnetic stirrer and stir bar |

| Heating mantle | |

| Gas trap (for HCl and SO₂) | |

| Distillation apparatus (for purification) |

Step-by-Step Procedure

Figure 2. Workflow for the synthesis of this compound.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloronicotinic acid in a suitable inert solvent, such as toluene. The flask should be under an inert atmosphere (e.g., nitrogen or argon). The reflux condenser should be fitted with a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Addition of Thionyl Chloride: While stirring the suspension at room temperature, slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask via an addition funnel. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C) using a heating mantle. Maintain the reflux for a period of 2-4 hours, or until the reaction is complete. The reaction progress can be monitored by the cessation of gas evolution or by thin-layer chromatography (TLC). The reaction described in J. Chem. Soc. (C), 1966, 1816 involves reacting 4-chloronicotinic acid with thionyl chloride under reflux to produce 4-chloronicotinic acid chloride.[7]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

Personal Protective Equipment (PPE)

-

Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[9][10]

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton) must be worn.[10][11] Always inspect gloves before use.[10]

-

Body Protection: A chemical-resistant laboratory coat or a complete suit protecting against chemicals is required.[9][11]

Handling of Thionyl Chloride

Thionyl chloride is a highly corrosive and toxic substance.[9]

-

Inhalation: It is toxic if inhaled and can cause lung edema.[9][11] All manipulations must be performed in a well-ventilated chemical fume hood.[12][13]

-

Skin and Eye Contact: It causes severe skin burns and eye damage.[9][12] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]

-

Reactivity: Thionyl chloride reacts violently with water, producing toxic fumes of sulfur dioxide and hydrogen chloride.[11][12] It is crucial to use dry glassware and reagents and to store thionyl chloride in a dry, well-ventilated place away from water.[9][10]

Waste Disposal

All chemical waste, including residual thionyl chloride and the contents of the gas trap, must be disposed of as hazardous waste according to institutional and local regulations.[9]

Conclusion

The synthesis of this compound from 4-chloronicotinic acid using thionyl chloride is a robust and widely employed method in organic synthesis. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for a successful and safe outcome. This guide provides the foundational knowledge for researchers and professionals to confidently perform this important chemical transformation.

References

- Thionyl chloride - Safety D

- Thionyl chloride - Safety D

- Synthesis of 4-chloronicotinic acid chloride - PrepChem.com.

- SAFETY DATA SHEET - Fisher Scientific. (2009-09-21).

- Safety D

- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D

- 3 - Organic Syntheses Procedure.

- 4-Chloronicotinic acid synthesis - ChemicalBook.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03).

- This compound | C6H3Cl2NO | CID 13597878 - PubChem.

- The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog - Ch.imperial. (2012-05-25).

- Acid Chloride Form

- Oxalyl chloride - Wikipedia.

- Acids to Acyl Chlorides, Part 1 - YouTube. (2021-08-20).

- Acyl chloride synthesis - Organic Chemistry Portal.

- CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google P

- converting carboxylic acids into acyl (acid) chlorides - Chemguide.

- CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google P

- WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google P

- The Synthesis of Oxalyl Chloride - ChemicalBook.

- Synthesis of oxalyl chloride that doesn't involve phosphorus - Chemistry Stack Exchange. (2015-07-25).

- 10177-29-4 | 4-Chloronicotinic acid | ChemScene.

- SOCl2 Reaction with Carboxylic Acids - Chemistry Steps.

- 1 - Organic Syntheses Procedure.

- CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google P

- US6727384B1 - Method for purifying acid chlorides - Google P

- Synthesis of Nicotinoyl chloride - PrepChem.com.

- Continuous Flow Multigram-Scale Synthesis of Cetylpyridinium Chloride - ResearchG

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C6H3Cl2NO | CID 13597878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. westliberty.edu [westliberty.edu]

- 10. bionium.miami.edu [bionium.miami.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com:443 [carlroth.com:443]

4-Chloronicotinoyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This document serves as an in-depth technical guide on 4-chloronicotinoyl chloride (CAS No: 100791-00-2), a pivotal reagent in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of facts. It aims to provide a holistic understanding of the molecule's structure, properties, reactivity, and handling, grounded in the principles of scientific integrity and field-proven expertise. We will explore the causality behind experimental choices, ensuring that the provided protocols are robust and self-validating systems for practical application.

Core Molecular and Physical Characteristics

A foundational understanding of a reagent's intrinsic properties is the bedrock of its effective and safe utilization in any synthetic strategy. This compound is a bifunctional compound, where the reactivity of the acyl chloride is significantly influenced by the electronic properties of the 4-chloropyridine ring.

Molecular Identity and Structure

The precise molecular weight is critical for accurate stoichiometric calculations, while the structural identifiers provide a universal language for database searches and compound registration.

| Parameter | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| IUPAC Name | 4-chloropyridine-3-carbonyl chloride | [1] |

| Canonical SMILES | C1=CN=CC(=C1Cl)C(=O)Cl | [1] |

| InChI Key | CSQKICWPCREIJP-UHFFFAOYSA-N | [1] |

The molecule's architecture, featuring a pyridine ring with two distinct chlorine substituents, is key to its chemical behavior. The chlorine atom on the acyl group is an excellent leaving group, while the chlorine on the pyridine ring is less reactive but contributes to the overall electrophilicity of the molecule.

Figure 3: The fundamental reactivity of this compound.

-

Amide Formation: Its most prevalent use is in the formation of amide bonds. It reacts rapidly and cleanly with primary and secondary amines. A non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to neutralize the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.

-

Esterification: Reaction with alcohols yields the corresponding esters. These reactions are generally slower than amidation and often require gentle heating or a catalyst.

-

Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is not an end product but a high-value intermediate. Its structure is a component of numerous complex target molecules across different industries.

-

Pharmaceuticals: The nicotinamide scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This reagent provides a direct method for introducing this scaffold. It is a key building block for various therapeutic agents, including those targeting inflammation and cancer. [2]* Agrochemicals: In the agrochemical sector, it is used in the synthesis of modern pesticides and herbicides. [2]For instance, the related 6-chloronicotinoyl chloride is a precursor to neonicotinoid insecticides like imidacloprid and acetamiprid. [3]

Safety and Handling Protocols

Due to its high reactivity, stringent safety protocols must be observed when handling this compound.

-

Hazard Summary: The compound is corrosive and causes severe skin burns and eye damage. [4]It reacts violently with water, releasing toxic gas (HCl). [5][6]It is also a respiratory irritant. [6]* Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. The container should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. [6][7]* Spill & Disposal: In case of a spill, do not use water. Absorb with a dry, inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal. All waste must be disposed of according to local and institutional regulations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13597878, this compound. Retrieved from [Link]

-

PrepChem (n.d.). Synthesis of 4-chloronicotinic acid chloride. Retrieved from [Link]

-

Fisher Scientific (2024). SAFETY DATA SHEET: 6-Chloronicotinoyl chloride. Retrieved from [Link]

Sources

- 1. This compound | C6H3Cl2NO | CID 13597878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-氯烟酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.it [fishersci.it]

A Comprehensive Technical Guide to the Solubility of 4-Chloronicotinoyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction to 4-Chloronicotinoyl Chloride: A Versatile Synthetic Building Block

This compound (C₆H₃Cl₂NO, CAS No: 100791-00-2) is a key intermediate in the synthesis of a wide array of pharmaceutical compounds and agrochemicals.[1] Its utility stems from the presence of two reactive sites: the acyl chloride group, which readily participates in acylation reactions, and the chloro-substituted pyridine ring, which can be a site for nucleophilic substitution. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, enabling precise control over reaction stoichiometry, kinetics, and purification processes.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| CAS Number | 100791-00-2 | [1] |

The high reactivity of the acyl chloride functional group dictates a critical consideration for solvent selection: the absolute necessity of using aprotic solvents under anhydrous conditions to prevent decomposition.

The Theoretical Framework of Solubility for a Reactive Acyl Chloride

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play. For this compound, a polar molecule, its solubility in a given organic solvent is a function of several factors:

-

Solvent Polarity: Polar aprotic solvents are generally preferred for dissolving polar compounds like this compound. These solvents possess dipole moments that can engage in dipole-dipole interactions with the solute, facilitating dissolution without the risk of chemical reaction.

-

Hydrogen Bonding: Protic solvents, such as water, alcohols, and primary or secondary amines, are entirely unsuitable for use with this compound. The lone pair of electrons on the oxygen or nitrogen atom of these solvents will readily attack the electrophilic carbonyl carbon of the acyl chloride, leading to a violent reaction and decomposition of the starting material.[2][3][4][5]

-

Dielectric Constant: Solvents with a higher dielectric constant are generally more effective at solvating polar solutes.

Based on these principles, a qualitative prediction of solubility in common aprotic organic solvents can be made:

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions facilitate solvation. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | Good balance of polarity and ability to solvate the solute. |

| Aromatic | Toluene, Benzene | Low to Moderate | Primarily nonpolar, but can engage in weak π-π stacking interactions. |

| Ethers | Diethyl ether, Dioxane | Low to Moderate | Lower polarity compared to other polar aprotic solvents. |

| Nonpolar | Hexane, Cyclohexane | Very Low | Lack of significant intermolecular forces to overcome the solute-solute interactions. |

Critical Safety and Handling Imperatives

This compound is a corrosive and moisture-sensitive compound that reacts violently with water.[2][3][4][5] Strict adherence to safety protocols is non-negotiable.

-

Handling: Always handle this compound in a well-ventilated fume hood.[4][5][6] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][5]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2][5][6]

-

In case of contact: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6]

Experimental Protocol for the Determination of Solubility

Given the reactive nature of this compound, a modified gravimetric or spectroscopic method under strictly anhydrous conditions is recommended.

Materials and Reagents

-

This compound (as pure as possible)

-

Anhydrous organic solvents of interest (e.g., DMF, DMSO, ACN, THF, DCM, Toluene, Hexane)

-

Oven-dried glassware (vials with screw caps, volumetric flasks, pipettes)

-

Inert gas supply (Argon or Nitrogen)

-

Analytical balance (readable to at least 0.1 mg)

-

Magnetic stirrer and stir bars

-

Syringes and needles for transfer of anhydrous solvents

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow.

Sources

An In-depth Technical Guide to the Reactivity of the Acyl Chloride Group in 4-Chloronicotinoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the acyl chloride group in 4-Chloronicotinoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. We will delve into the electronic and steric factors governing its reactivity, offering a comparative perspective with related acyl chlorides. This document will further provide field-proven, step-by-step protocols for its synthesis and its application in common organic transformations, including amide bond formation, esterification, and Friedel-Crafts acylation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Unique Chemical Profile of this compound

This compound, also known as 4-chloropyridine-3-carbonyl chloride, is a bifunctional reagent of significant interest in synthetic organic chemistry.[1] Its utility stems from the presence of two reactive sites: a highly electrophilic acyl chloride group at the 3-position and a chloro-substituent at the 4-position of the pyridine ring. This guide will focus on the reactivity of the acyl chloride moiety, a critical functional group for the construction of a diverse array of chemical entities.

The reactivity of an acyl chloride is fundamentally dictated by the electrophilicity of the carbonyl carbon.[2] In this compound, this electrophilicity is significantly influenced by the electronic interplay of the pyridine nitrogen and the 4-chloro substituent. A thorough understanding of these electronic effects is paramount for predicting reaction outcomes and optimizing synthetic protocols.

Electronic Landscape: Unraveling the Reactivity of the Acyl Chloride

The heightened reactivity of the acyl chloride in this compound can be attributed to a confluence of inductive and resonance effects exerted by the pyridine ring and the 4-chloro substituent.

The Inductive Effect of the Pyridine Nitrogen and the 4-Chloro Substituent

Both the nitrogen atom in the pyridine ring and the chlorine atom at the 4-position are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring.[3] This inductive withdrawal of electron density from the ring is transmitted to the carbonyl carbon of the acyl chloride group, rendering it significantly more electrophilic and, consequently, more susceptible to nucleophilic attack.[4]

Resonance Effects within the Pyridine Ring

The pyridine nitrogen also partakes in resonance, which further modulates the electron density of the ring. The lone pair of electrons on the nitrogen is part of the aromatic system, and its electron-withdrawing resonance effect (-M) contributes to the overall electron-deficient nature of the pyridine ring.[5] This deactivation of the ring enhances the electrophilicity of the attached acyl chloride.

The interplay of these electronic factors makes the acyl chloride of this compound a highly reactive functional group, readily undergoing nucleophilic acyl substitution reactions.[6]

Caption: Workflow for amide bond formation using this compound.

Experimental Protocol (Schotten-Baumann Conditions):

-

Reactant Preparation: Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF at 0 °C. [7]2. Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent, wash the organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude amide can be purified by recrystallization or column chromatography.

Esterification: Synthesis of 4-Chloronicotinate Esters

Esterification of this compound with alcohols or phenols provides access to a variety of 4-chloronicotinate esters. These reactions are typically rapid and high-yielding. [8] Experimental Protocol:

-

Reactant Preparation: Dissolve the alcohol or phenol (1.0 eq.) and a base such as pyridine or triethylamine (1.1 eq.) in an anhydrous solvent like DCM or THF.

-

Addition of Acyl Chloride: Add this compound (1.0 eq.) dropwise to the cooled (0 °C) solution of the alcohol.

-

Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up and Purification: The work-up procedure is similar to that for amide synthesis, involving an aqueous wash to remove the hydrochloride salt of the base, followed by extraction, drying, and concentration of the organic phase. The final ester is then purified.

Friedel-Crafts Acylation: Scope and Limitations

The Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst to form a ketone. [9]However, the application of this reaction to this compound has significant limitations.

The pyridine ring is an electron-deficient aromatic system, which is strongly deactivated towards electrophilic aromatic substitution. [10]Furthermore, the nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and potentially inhibiting the reaction. Consequently, Friedel-Crafts acylation using this compound is generally not a feasible reaction under standard conditions. Alternative synthetic strategies are typically employed to achieve the desired acylation of aromatic rings with the 4-chloronicotinoyl moiety.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. It reacts with water to release corrosive HCl gas.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The pronounced electrophilicity of its acyl chloride group, a consequence of the combined electron-withdrawing effects of the pyridine nitrogen and the 4-chloro substituent, facilitates efficient nucleophilic acyl substitution reactions. This guide has provided a detailed overview of its electronic properties, a validated synthetic protocol, and robust methodologies for its application in amide and ester formation. While its utility in Friedel-Crafts acylation is limited, its value in constructing complex molecules for the pharmaceutical and agrochemical industries remains undisputed.

References

-

J. Chem. Soc. (C), 1966, 1816. [Link]

-

Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. [Link]

-

This compound | C6H3Cl2NO | CID 13597878 - PubChem. [Link]

-

Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

-

Friedel-Crafts Acylation - Chemistry LibreTexts. [Link]

-

Friedel-Crafts limitations - University of Calgary. [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

-

Indicate if true or false? a. 4-chloropyridine is... | Chegg.com. [Link]

Sources

- 1. This compound | C6H3Cl2NO | CID 13597878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solved Indicate if true or false? a. 4-chloropyridine is | Chegg.com [chegg.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amide Synthesis [fishersci.dk]

- 8. mdpi.com [mdpi.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Strategic deployment of 4-Chloronicotinoyl Chloride: A Technical Guide for Advanced Heterocyclic Synthesis

Preamble: The Architect's Choice in Heterocyclic Scaffolds

In the intricate landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of novel molecular entities with desired biological activities. Among the myriad of available reagents, heterocyclic compounds, particularly those based on the pyridine scaffold, have consistently demonstrated their value, forming the core of numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical overview of 4-chloronicotinoyl chloride, a versatile and reactive building block, for researchers, scientists, and professionals in drug development. We will delve into its synthesis, reactivity, and strategic applications, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles that govern its utility.

Core Attributes of this compound

This compound is a bifunctional reagent, possessing two distinct reactive sites: a highly electrophilic acyl chloride and a moderately reactive chloro-substituted pyridine ring. This duality is the cornerstone of its utility as a heterocyclic building block, allowing for sequential and controlled modifications to build molecular complexity.

| Property | Value | Source |

| IUPAC Name | 4-chloropyridine-3-carbonyl chloride | [4] |

| CAS Number | 100791-00-2 | [4] |

| Molecular Formula | C₆H₃Cl₂NO | [4] |

| Molecular Weight | 176.00 g/mol | [4] |

Spectroscopic Characterization (Predicted)

While a publicly available, verified spectrum for this compound is not readily accessible, its spectroscopic features can be confidently predicted based on the analysis of its constituent functional groups and data from closely related analogs like 2-chloronicotinoyl chloride.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the chloro and carbonyl chloride substituents will deshield these protons, leading to chemical shifts generally in the range of 7.5-9.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the carbonyl carbon. The carbonyl carbon is expected to have a characteristic chemical shift in the range of 165-175 ppm.[7] The pyridine carbons will appear in the aromatic region (120-155 ppm), with their precise shifts influenced by the positions of the chloro and carbonyl chloride groups.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the acyl chloride, typically found in the region of 1750-1800 cm⁻¹.[8] Additional characteristic bands for C-Cl stretching and aromatic C-H and C=C/C=N stretching will also be present.

Synthesis of this compound: A Two-Step Approach

The most common and practical synthesis of this compound begins with the corresponding carboxylic acid, 4-chloronicotinic acid. This precursor itself can be synthesized from readily available starting materials.

Step 1: Synthesis of 4-Chloronicotinic Acid

A robust method for the preparation of 4-chloronicotinic acid involves the directed ortho-metalation of 4-chloropyridine followed by carboxylation.[9]

Experimental Protocol: Synthesis of 4-Chloronicotinic Acid [9]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a low-temperature thermometer, dissolve 4-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) in hexanes/THF to the cooled solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.

-

Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, ensuring the temperature remains below -70 °C. Alternatively, add an excess of crushed dry ice to the reaction mixture.

-

Quenching and Workup: Slowly warm the reaction mixture to room temperature. Quench the reaction by the careful addition of water. Acidify the aqueous layer with concentrated HCl to a pH of approximately 3-4.

-

Isolation: The precipitated 4-chloronicotinic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, most commonly achieved using thionyl chloride (SOCl₂).[10]

Experimental Protocol: Synthesis of this compound [11][12]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

-

Reagents: Add 4-chloronicotinic acid (1.0 eq) to the flask. Carefully add an excess of thionyl chloride (2.0-3.0 eq), either neat or in an inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (a rotary evaporator with a suitable trap is recommended). The crude this compound, often obtained as a solid or high-boiling oil, can be used directly in the next step or purified by vacuum distillation.

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its two electrophilic sites. The acyl chloride is significantly more reactive than the chloro-substituent on the pyridine ring, allowing for a modular approach to the synthesis of complex molecules.

Amide Bond Formation: The Primary Reaction

The most common application of this compound is in the formation of amides through reaction with primary or secondary amines. This reaction is typically rapid and high-yielding.

General Protocol: Amidation of this compound [13][14]

-

Reaction Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) in a flask under a nitrogen atmosphere.

-

Addition: Cool the solution to 0 °C. Add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

A Case Study: Synthesis of Sorafenib Analogues

The strategic importance of chloro-nicotinoyl chlorides is exemplified in the synthesis of analogues of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[2][3][15] Although these syntheses often utilize the 2-carbonyl chloride isomer, the chemical principles are directly transferable to the 4-chloro-3-carbonyl chloride system. The synthesis involves the initial amidation of the acyl chloride, followed by a nucleophilic aromatic substitution (SNA_r) at the chloro-position on the pyridine ring.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when the leaving group (chloride) is positioned ortho or para to the ring nitrogen.[16][17] This allows for the introduction of a second point of diversity in the molecular scaffold.

Field-Proven Insights and Causality

-

Choice of Chlorinating Agent: While thionyl chloride is the most common reagent for converting the carboxylic acid to the acyl chloride, oxalyl chloride with a catalytic amount of DMF is often a milder and cleaner alternative, especially for sensitive substrates.[11] The reaction with oxalyl chloride generates only gaseous byproducts (CO, CO₂), simplifying purification.

-

Controlling the Amidation Reaction: The amidation reaction is exothermic and should be performed at low temperature (0 °C) with slow addition of the acyl chloride to prevent side reactions and ensure high yields. The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing with the desired amine nucleophile.

-

Leveraging the 4-Chloro Position: The true power of this compound as a building block lies in the subsequent functionalization of the 4-chloro position of the resulting amide. This position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the pyridine nitrogen and the amide group. This allows for the introduction of a wide range of nucleophiles, such as phenols, anilines, and thiols, to construct complex diaryl ether, amine, or thioether linkages, which are common motifs in bioactive molecules.[3]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts with water and other protic solvents, liberating corrosive HCl gas. Therefore, all reactions should be conducted under anhydrous conditions.

Conclusion

This compound is a powerful and versatile heterocyclic building block that offers a reliable and modular approach to the synthesis of complex pyridine-containing molecules. Its dual reactivity, characterized by a highly reactive acyl chloride and a functionalizable chloro-substituted pyridine ring, provides medicinal chemists with a strategic tool for the construction of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective deployment in drug discovery and development programs.

References

-

Zheng, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40223-40236. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

-

Organic Syntheses. (n.d.). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Organic Syntheses, 90, 1-13. [Link]

-

Babić, M., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(1), 1124-1144. [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloronicotinic acid chloride. Retrieved from [Link]

-

Kim, Y., et al. (2017). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3468. [Link]

-

Ahmadi, S., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. BMC Chemistry, 17(1), 1-10. [Link]

-

ResearchGate. (n.d.). Selected (1H) NMR and (13C) NMR and HMBC chemical shifts of 4a. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 4-chloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloronicotinoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions [Video]. YouTube. [Link]

-

Li, J. (2013). Synthesis of 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid and related compounds [Master's thesis, Dublin City University]. DORAS. [Link]

-

Khan Academy. (n.d.). Nucleophilic aromatic substitution I [Video]. [Link]

-

Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

-

Sphinxsai. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]

-

ResearchGate. (n.d.). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.

Sources

- 1. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C6H3Cl2NO | CID 13597878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloronicotinyl chloride(49609-84-9) 1H NMR [m.chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. sphinxsai.com [sphinxsai.com]

- 15. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Utility of 4-Chloronicotinoyl Chloride in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, certain molecular building blocks consistently emerge as keystones in the synthesis of novel therapeutic agents. 4-Chloronicotinoyl chloride, a derivative of nicotinic acid (Vitamin B3), is one such paramount scaffold.[1][2][3] Its value lies not in its own biological activity, but in its dual-reactive nature, which medicinal chemists exploit to rapidly generate vast libraries of structurally diverse molecules. This guide provides an in-depth analysis of the core chemical principles of this compound and its proven applications in constructing molecules of significant therapeutic interest, particularly in the realm of kinase inhibitors.[4]

The structure of this compound, with its electrophilic acyl chloride and a pyridine ring bearing a strategically placed chlorine atom, offers two distinct and orthogonal sites for chemical modification.[5] This allows for a modular and powerful approach to drug design, enabling systematic exploration of the structure-activity relationships (SAR) that are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[6][7]

Core Reactivity: The Twin Pillars of Synthetic Versatility

The synthetic power of this compound stems from two primary, highly reliable reaction types: nucleophilic acyl substitution and transition-metal-catalyzed cross-coupling. Understanding the causality behind these reactions is key to leveraging this building block effectively.

-

Nucleophilic Acyl Substitution at the Carbonyl Group: The acyl chloride is a highly activated carboxylic acid derivative. Its carbonyl carbon is extremely electrophilic, making it a prime target for a wide array of nucleophiles. This reactivity is the cornerstone for creating a diverse range of amides and esters. The formation of the amide bond is particularly significant in medicinal chemistry, as it is a stable, planar linkage that mimics the peptide bond and is a ubiquitous feature in bioactive molecules.

-

Palladium-Catalyzed Cross-Coupling at the C4-Position: The chlorine atom on the pyridine ring is a versatile handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6][8] While less reactive than a bromide or iodide, the C4-Cl bond can be readily activated by palladium catalysts, particularly with specialized ligands.[6][8] This opens the door to powerful reactions like the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) couplings.[6][7] These reactions are fundamental to modern drug discovery, allowing for the precise and efficient assembly of complex bi-aryl and hetero-aryl structures often found in kinase inhibitors.[6][9]

The strategic advantage of this molecule is the ability to perform these reactions sequentially. Typically, the more reactive acyl chloride is addressed first, followed by the more robust cross-coupling reaction, allowing for a controlled, stepwise assembly of the final compound.

Application Focus: Engineering Kinase Inhibitors

A primary application of this compound is in the synthesis of small molecule kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] Many kinase inhibitors feature a heterocyclic core that anchors the molecule into the ATP-binding site of the enzyme. The 4-substituted nicotinamide scaffold, readily accessible from this compound, is an ideal starting point for building such inhibitors.

For instance, this building block is instrumental in creating inhibitors for pathways like the p38 MAP Kinase pathway, which is critically involved in cellular responses to inflammatory cytokines.[4] By modulating this pathway, it's possible to control inflammatory responses associated with chronic diseases.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis comes from robust and reproducible protocols. Below are representative, detailed methodologies for the two key transformations of this compound.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes the coupling of this compound with a generic primary or secondary amine.

Objective: To synthesize an N-substituted-4-chloronicotinamide intermediate.

Materials:

-

This compound (1.0 eq)

-

Desired amine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-4-chloronicotinamide.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the N-substituted-4-chloronicotinamide with a generic boronic acid.

Objective: To synthesize a 4-aryl-nicotinamide derivative.

Materials:

-

N-substituted-4-chloronicotinamide (1.0 eq)

-

Aryl boronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

Procedure:

-

Reaction Setup: To a reaction vessel, add the N-substituted-4-chloronicotinamide (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-aryl-nicotinamide product.

Data Presentation: Exemplary Derivatives and Activities

The true measure of a building block's utility is the biological activity of the molecules it helps create. The following table summarizes representative examples of compounds synthesized using a 4-chloronicotinoyl moiety, highlighting the diversity of achievable structures and their potent biological effects.

| Amine/Coupling Partner | Resulting Scaffold | Biological Target | Reported Activity (IC₅₀) | Reference |

| Aniline | 4-Anilino-nicotinamide | p38 MAP Kinase | Low nM | [4] |

| 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-nicotinamide | Aurora A Kinase | Varies (nM range) | [10] |

| 3-Aminopyrrolidine | 4-Chloro-N-(pyrrolidin-3-yl)nicotinamide | Intermediate for Kinase Inhibitors | N/A (Intermediate) | [10] |

| Various Amines | Diverse Nicotinamides | Antiproliferative Agents | Varies (nM to µM range) | [11] |

Conclusion and Future Outlook

This compound is a commercially available and highly versatile building block that has firmly established its place in the medicinal chemist's toolbox. Its predictable, dual-point reactivity allows for the efficient and modular synthesis of complex molecules, particularly within the crucial class of kinase inhibitors. The reliability of amide bond formation followed by robust palladium-catalyzed cross-coupling reactions provides a validated pathway for rapid SAR exploration and lead optimization.[6][8] As drug discovery continues to tackle increasingly complex biological targets, the strategic application of privileged scaffolds like this compound will remain essential for accelerating the development of next-generation therapeutics.

References

- Benchchem. Application Notes and Protocols: 5-Bromo-6-chloronicotinoyl Chloride in the Synthesis of Kinase Inhibitors.

- PubChem. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229.

- AK Scientific, Inc. 10177-29-4 4-Chloronicotinic acid.

- Buskes, M. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed.

- Pharmaffiliates. CAS No : 10177-29-4 | Product Name : 4-Chloronicotinic Acid.

- Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.

- Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate.

- Global Substance Registration System. 4-CHLORONICOTINIC ACID.

- Cheung, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.

- CymitQuimica. 4-Chloronicotinic acid, 96%.

- PubChem. This compound | C6H3Cl2NO | CID 13597878.

- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Buskes, M. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

- Thompson, C. M., et al. (2015). Synthesis and Biological Evaluation of Chlorinated Analogs of Leukotoxin Diol. PubMed.

- BLD Pharm. 100791-00-2|this compound.

- Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate.

- Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.

- Darwish, N. H., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.

- Wang, Y., et al. (2018). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI.

Sources

- 1. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-Chloronicotinic acid, 96% | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C6H3Cl2NO | CID 13597878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]

- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Discovery and history of 4-chloropyridine-3-carbonyl chloride

An In-depth Technical Guide to 4-Chloropyridine-3-Carbonyl Chloride: From Discovery to Modern Application

Abstract

4-Chloropyridine-3-carbonyl chloride, also known as 4-chloronicotinoyl chloride, is a pivotal bifunctional reagent in modern synthetic chemistry. Its strategic importance stems from the presence of two distinct reactive sites: a highly electrophilic acid chloride at the 3-position and a chlorine atom at the 4-position susceptible to nucleophilic aromatic substitution. This guide provides a comprehensive overview of the compound's history, detailing its first reported synthesis. It offers an in-depth analysis of its primary synthetic methodology, including mechanistic rationale and a detailed experimental protocol. Furthermore, this document summarizes its key physicochemical properties and explores its versatile applications as a cornerstone building block in the development of pharmaceuticals and agrochemicals.

Introduction: The Strategic Importance of the Chloropyridine Scaffold

Halogenated heterocyclic compounds are fundamental building blocks in medicinal and materials chemistry.[1] Among these, chloropyridines are particularly valuable due to the tunable reactivity of the chlorine substituent, which can be displaced by a variety of nucleophiles. The introduction of a chlorine atom onto the pyridine ring significantly alters its electronic properties, making the ring more electron-deficient and activating it towards nucleophilic attack.

The specific isomer, 4-chloropyridine-3-carbonyl chloride, is of exceptional interest to synthetic chemists. The molecule features:

-

An acyl chloride group (-COCl) at the C3 position, which serves as a powerful and versatile acylating agent for forming stable amide or ester bonds with a wide range of nucleophiles.

-

A chloro group (-Cl) at the C4 position, which is activated for nucleophilic aromatic substitution (SNAr) reactions.

This dual reactivity allows for sequential, regioselective modifications, making it a highly sought-after intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive compounds.[2][3]

Historical Context and First Reported Synthesis

The documented history of 4-chloropyridine-3-carbonyl chloride is rooted in the broader exploration of pyridine chemistry in the mid-20th century. While many related structures were being investigated, the first explicit description of the synthesis of 4-chloropyridine-3-carbonyl chloride (referred to as 4-chloronicotinic acid chloride) appeared in the scientific literature in 1966. A publication in the Journal of the Chemical Society (C) detailed its preparation via the reaction of 4-chloronicotinic acid with thionyl chloride.[4]

This development was not an isolated discovery but rather an application of a well-established and robust transformation in organic chemistry: the conversion of a carboxylic acid to an acyl chloride using a chlorinating agent. At the time, reagents like thionyl chloride (SOCl₂) and phosphorus chlorides were standard tools for activating carboxylic acids for subsequent reactions, a practice that remains fundamental today.[5] The 1966 report provided a reliable method to access this specific bifunctional building block, paving the way for its use in more complex synthetic endeavors.

Synthesis and Mechanistic Rationale